molecular formula C13H6Cl2N6S B11480600 3-(2,4-Dichlorophenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-Dichlorophenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11480600
M. Wt: 349.2 g/mol
InChI Key: PJPJVLJWVAREOR-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2,4-dichlorophenylhydrazine with pyrazine-2-carboxylic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing chlorine atoms.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorophenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of a triazole and thiadiazole ring fused with a pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H6Cl2N6S

Molecular Weight

349.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6Cl2N6S/c14-7-1-2-8(9(15)5-7)11-18-19-13-21(11)20-12(22-13)10-6-16-3-4-17-10/h1-6H

InChI Key

PJPJVLJWVAREOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2N=C(S3)C4=NC=CN=C4

Origin of Product

United States

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